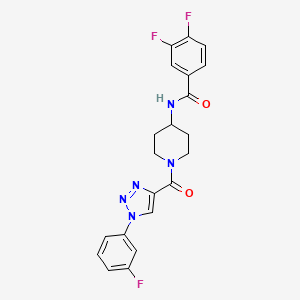
3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring, which has shown significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.
Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.
化学反应分析
Types of Reactions
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.
Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidized triazole derivatives
Reduced piperidinyl alcohols
Various substituted aromatic compounds
科学研究应用
This compound has found applications in several scientific fields due to its structural uniqueness and biological activity:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Exhibits potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials.
作用机制
The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.
相似化合物的比较
When compared to similar compounds, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique fluorinated structure and triazole ring. Similar compounds include:
3,4-Difluorobenzamide derivatives: : These share similar aromatic substitution patterns but lack the triazole and piperidinyl moieties.
Triazole-piperidine hybrids: : Compounds with similar core structures but different substituents or functional groups, which may exhibit varied biological activities.
Fluorinated triazoles: : These are known for their stability and biological activity, often used in pharmaceutical research.
属性
IUPAC Name |
3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZPYJECZJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)
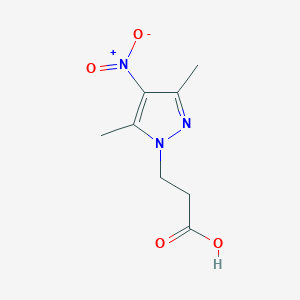
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
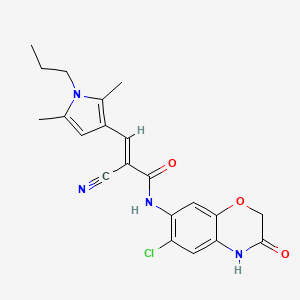
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)
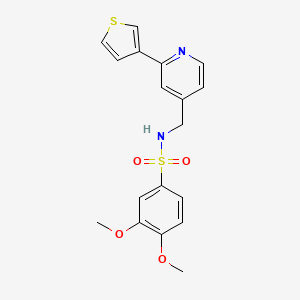
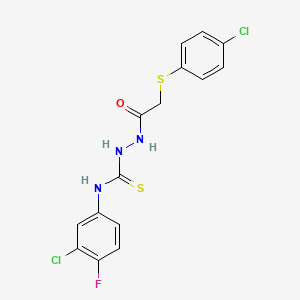
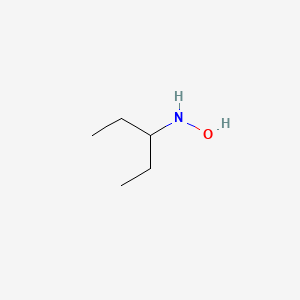
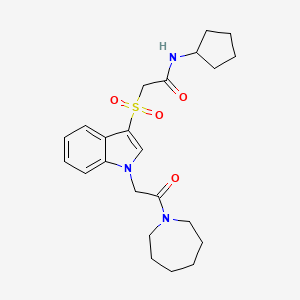
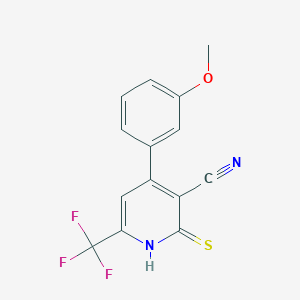
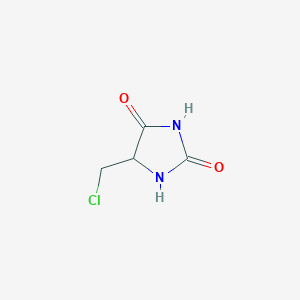
![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)
![7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
